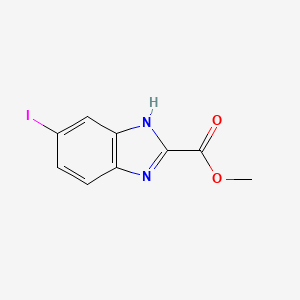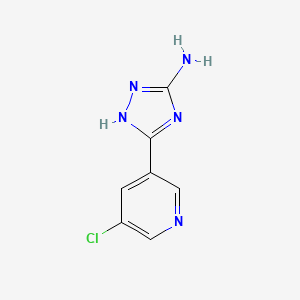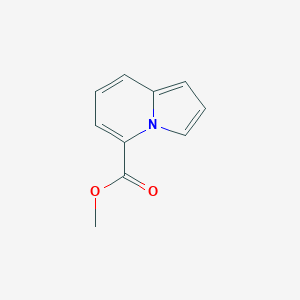![molecular formula C8H7Br2N3 B13664145 (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with two bromine atoms at positions 4 and 6, and a methanamine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes.
Amination: The methanamine group is introduced via nucleophilic substitution reactions, often using reagents like methylamine or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of brominating agents and amines to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Methylamine or other amine derivatives under basic conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain enzymes or receptors, making it a candidate for drug development. Studies have shown that similar compounds can act as kinase inhibitors, which are important in cancer therapy .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine in biological systems involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyridazinones: These compounds have a similar pyrazolo[1,5-a] core but with a pyridazinone ring instead of a pyridine ring.
Uniqueness
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to the presence of bromine atoms at specific positions and the methanamine group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H7Br2N3 |
|---|---|
Peso molecular |
304.97 g/mol |
Nombre IUPAC |
(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H7Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H,2,11H2 |
Clave InChI |
PLFLBSBXOSGHGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2C=C1Br)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)

![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)

![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
